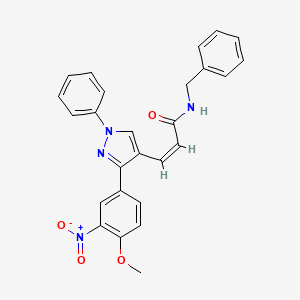
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxy-nitrophenyl group, and a pyrazolyl-acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Nitration: The pyrazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The nitro group is then methoxylated using a suitable methoxylating agent.
Formation of the acrylamide moiety: This involves the reaction of the methoxy-nitrophenyl-pyrazole derivative with acryloyl chloride in the presence of a base.
Benzylation: Finally, the acrylamide derivative is benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous-flow reactors for nitration and methoxylation steps, as well as the development of more efficient catalysts for the benzylation step.
化学反应分析
Types of Reactions
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. Its ability to undergo various chemical modifications makes it useful for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and the pyrazole ring are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: This compound shares the methoxy-nitrophenyl group but lacks the pyrazole and acrylamide moieties.
4-Methoxy-3-nitroacetophenone: Similar in structure but lacks the pyrazole and acrylamide moieties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar nitro-catechol structure but different overall framework.
Uniqueness
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is unique due to its combination of a benzyl group, a methoxy-nitrophenyl group, and a pyrazolyl-acrylamide moiety
属性
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-34-24-14-12-20(16-23(24)30(32)33)26-21(18-29(28-26)22-10-6-3-7-11-22)13-15-25(31)27-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3,(H,27,31)/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUNGITDZRJNE-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
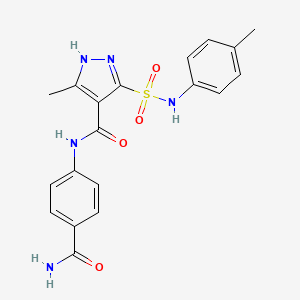

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2388675.png)
![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)
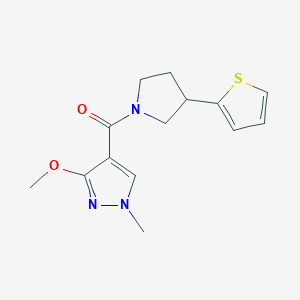

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)
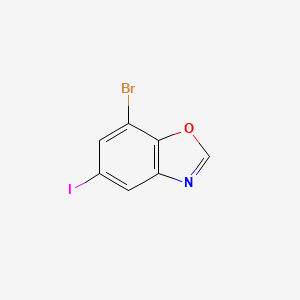
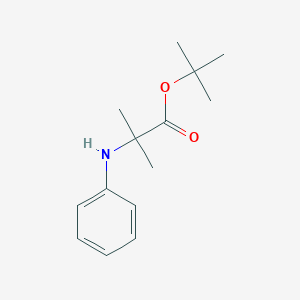
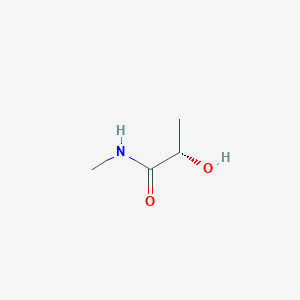
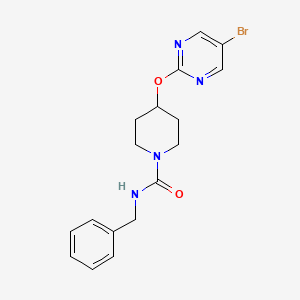
![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)
